molecular formula C19H23N3OS B4536957 4-benzyl-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide

4-benzyl-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide

Cat. No. B4536957
M. Wt: 341.5 g/mol
InChI Key: FSVSZRUHROAVLA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step chemical processes, including reactions such as nucleophilic substitution and amide coupling. For example, a study on the synthesis of 4-{[4-(2-Furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl) benzamides illustrates the complexity and specificity required in synthesizing piperazine derivatives with potential therapeutic effects against Alzheimer’s disease (Hussain et al., 2016).

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of the piperazine ring, a versatile scaffold that allows for a wide range of chemical modifications. X-ray crystallography studies, such as those on related piperazine compounds, reveal the conformational dynamics and intermolecular interactions critical for the biological activity of these molecules (Little et al., 2008).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, including alkylation, acylation, and sulfonation, which modify their chemical properties and therapeutic potential. The reactions are often tailored to enhance the compound's bioactivity, selectivity, and pharmacokinetic properties. For instance, the development of potent inhibitors against acetylcholinesterase showcases the strategic functionalization of the piperazine moiety (Sugimoto et al., 1990).

properties

IUPAC Name

4-benzyl-N-(3-methylsulfanylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3OS/c1-24-18-9-5-8-17(14-18)20-19(23)22-12-10-21(11-13-22)15-16-6-3-2-4-7-16/h2-9,14H,10-13,15H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVSZRUHROAVLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzyl-N-[3-(methylsulfanyl)phenyl]piperazine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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